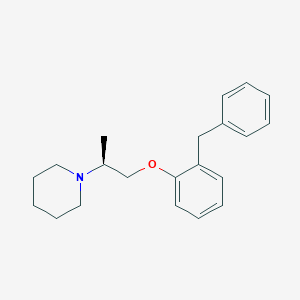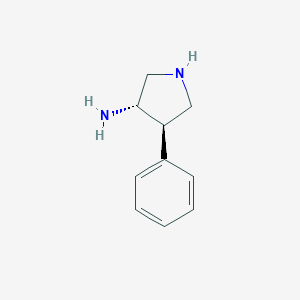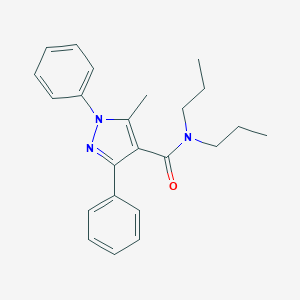
(S)-1-(1-(2-Benzylphenoxy)propan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benproperine is a chiral compound known for its antitussive (cough suppressant) properties. It is a member of the morphinan class of compounds and is widely used in the pharmaceutical industry for its efficacy in treating coughs without the narcotic effects associated with other morphinan derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benproperine typically involves the resolution of racemic benproperine. This can be achieved through chiral chromatography or by using chiral resolving agents. The synthetic route generally includes the following steps:
Formation of the racemic mixture: This involves the reaction of 1-(2-benzylphenoxy)-3-(dimethylamino)propan-2-ol with appropriate reagents.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or chiral resolving agents.
Industrial Production Methods: In industrial settings, the production of (S)-benproperine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis of the racemic mixture: Utilizing efficient and cost-effective reagents.
High-throughput resolution: Employing advanced chromatographic techniques or chiral catalysts to separate the enantiomers.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Benproperine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products:
Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Produces the corresponding alcohols or amines.
Substitution: Results in the formation of substituted derivatives of (S)-benproperine.
Aplicaciones Científicas De Investigación
(S)-Benproperine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Primarily used as an antitussive agent in cough syrups and other formulations.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (S)-benproperine involves its interaction with the central nervous system to suppress the cough reflex. It acts on the cough center in the medulla oblongata, reducing the sensitivity of cough receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
Dextromethorphan: Another morphinan derivative used as a cough suppressant but with different pharmacokinetic properties.
Codeine: An opioid with antitussive properties but with a higher risk of dependency and side effects.
Noscapine: A non-narcotic cough suppressant with a different mechanism of action.
Uniqueness of (S)-Benproperine: (S)-Benproperine stands out due to its non-narcotic nature, making it a safer alternative to other morphinan derivatives like codeine. Its chiral nature also allows for specific interactions with biological targets, potentially leading to fewer side effects and better therapeutic outcomes.
Propiedades
Número CAS |
124700-66-9 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[(2S)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m0/s1 |
Clave InChI |
JTUQXGZRVLWBCR-SFHVURJKSA-N |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES isomérico |
C[C@@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES canónico |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)








![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)


